molecular formula C18H11F2N3O3 B2441335 N-(2,5-difluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1004743-59-2

N-(2,5-difluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2441335
CAS RN: 1004743-59-2
M. Wt: 355.301
InChI Key: LIEFPMQSWNYOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide, also known as DFP-10825, is a novel small molecule inhibitor that has shown potential in the treatment of various diseases including cancer, inflammation, and autoimmune disorders. In

Scientific Research Applications

Radiolabeling for Imaging

A study by Dollé et al. (2008) discusses the radiosynthesis of [18F]DPA-714, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlighting the compound's utility in in vivo imaging using positron emission tomography (PET) for neurological conditions (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Antimicrobial Activity

Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives starting from citrazinic acid, demonstrating their antimicrobial agents against various bacteria and fungi, suggesting potential for development as antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Antitumor Activity

A study by Gangjee et al. (2008) describes the synthesis of N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, showcasing its significant anticancer activity both in vitro and in vivo, underlining the compound's potential as an antitumor agent (Gangjee, Qiu, Li, & Kisliuk, 2008).

Chemical Synthesis and Characterization

The research by Nunna et al. (2014) on the synthesis, characterization, and antimicrobial activity of novel heterocyclic compounds having a sulfamido moiety demonstrates the broad applicability of pyrimidine derivatives in developing new chemical entities with potential biological activities (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Dual Inhibitor Development

Gangjee et al. (2000) worked on designing and synthesizing a novel compound as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, showcasing its potential as an antitumor agent. This underscores the strategic design of compounds for dual-targeting in cancer therapy (Gangjee, Yu, McGuire, Cody, Galitsky, Kisliuk, & Queener, 2000).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O3/c19-10-5-6-12(20)13(7-10)22-15(24)8-23-9-21-16-11-3-1-2-4-14(11)26-17(16)18(23)25/h1-7,9H,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEFPMQSWNYOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

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